TRPA1 Antagonism: Cross-Assay Validation of Sub-Micromolar Potency for Pain and Inflammation Research
3-Chloro-5-(trifluoromethyl)cinnamic acid demonstrates consistent TRPA1 antagonism with IC50 values of 129 nM and 179 nM across two independent cell-based assay platforms [1][2]. In contrast, unsubstituted cinnamic acid shows negligible TRPA1 channel activation and does not function as a TRPA1 antagonist at comparable concentrations [3]. The 3-chloro-5-trifluoromethyl substitution pattern confers the electrophilic character necessary for covalent modification of TRPA1 cysteine residues, a mechanism absent in non-halogenated cinnamic acid derivatives [3].
| Evidence Dimension | TRPA1 antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 129 nM (CHO-TREX cells); IC50 = 179 nM (HEK293 cells) |
| Comparator Or Baseline | Unsubstituted cinnamic acid: negligible activation/antagonism |
| Quantified Difference | At least 100-fold difference in functional activity |
| Conditions | Cinnamaldehyde-induced calcium flux inhibition; CHO-TREX and HEK293 cells expressing human TRPA1; FLIPR assay |
Why This Matters
For pain and inflammation research requiring TRPA1 modulation, the dual halogen substitution of this compound provides functional antagonism unavailable from unsubstituted cinnamic acid.
- [1] BindingDB BDBM50022467 (CHEMBL3299026). IC50: 129 nM. Antagonist activity at human TRPA1 expressed in CHO-TREX cells. View Source
- [2] BindingDB BDBM50263526 (CHEMBL4062110). IC50: 179 nM. Inhibition of human TRPA1 expressed in HEK293 cells. View Source
- [3] Sadofsky LR, Boa AN, Maher SA, Birrell MA, Belvisi MG, Morice AH. TRPA1 is activated by direct addition of cysteine residues to the N-hydroxysuccinyl esters of acrylic and cinnamic acids. 2010. View Source
